2-ETHYL-4-NITRO-BENZOIC ACID
Description
Significance of Substituted Benzoic Acids in Contemporary Chemical Synthesis
Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. academicpublishers.orgacs.org Their utility stems from the reactivity of the carboxylic acid group, which can be readily transformed into other functional groups such as esters, amides, and acid chlorides. academicpublishers.org This reactivity allows for their incorporation into pharmaceuticals, agrochemicals, dyes, and polymers. google.com For instance, the Fischer esterification of substituted benzoic acids is a fundamental reaction for producing esters, which have applications in fragrances and fine chemicals. academicpublishers.org
Academic Importance of Nitroaromatic and Alkyl-Substituted Carboxylic Acids in Chemical Research
The presence of both a nitro group and an alkyl group on the benzoic acid ring of 2-Ethyl-4-nitro-benzoic acid places it at the intersection of several key areas of chemical research.
Nitroaromatic Carboxylic Acids: Nitroaromatic compounds, including nitrobenzoic acids, are of significant academic and industrial interest. google.comacs.org The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. scielo.br This electronic effect makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction of fundamental importance in organic synthesis. scielo.br Furthermore, the nitro group can be reduced to an amino group, providing a synthetic route to a wide range of amino-substituted compounds, which are themselves valuable intermediates. jst.go.jporgsyn.org The study of nitroaromatic compounds also extends to materials science, where their properties are explored for applications such as the detection of explosives. researchgate.net
Alkyl-Substituted Carboxylic Acids: The alkyl substituent, in this case, an ethyl group, also imparts specific characteristics to the molecule. Alkyl groups are generally electron-donating, which can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid, often in opposition to the effect of the nitro group. caltech.educdnsciencepub.com The steric bulk of the alkyl group, particularly when located ortho to the carboxylic acid as in this compound, can influence the conformation of the molecule and the accessibility of the carboxylic acid group to reagents. cdnsciencepub.com Research into alkyl-substituted benzoic acids includes studies on their synthesis, reduction reactions, and their use as precursors for other complex molecules. rsc.orgresearchgate.net
Overview of Research Trajectories for this compound and Related Analogues
Research specifically focused on this compound appears to be centered on its synthesis and its use as an intermediate in the preparation of other compounds. Its structural analogue, 4-Ethyl-2-nitrobenzoic acid, is documented in chemical databases, indicating its availability and potential use in synthetic applications. nih.gov
The broader research context for analogues of this compound involves several key areas:
Synthesis of Derivatives: A primary research trajectory is the use of substituted nitrobenzoic acids as starting materials for more complex molecules. For example, the esterification of nitrobenzoic acids is a common transformation. chemicalbook.comchemeo.comscirp.org The reduction of the nitro group to an amine is another critical step, leading to the formation of aminobenzoic acid derivatives that are precursors to a variety of biologically active compounds and other functional materials. orgsyn.org
Pharmacological and Biological Studies: Analogues of this compound, particularly those containing amino groups derived from the reduction of the nitro group, are investigated for their potential therapeutic applications. For instance, para-aminobenzoic acid (PABA) and its derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov Benzoic acid derivatives are also studied as potential inhibitors of enzymes like trans-sialidase in the context of diseases such as Chagas disease. mdpi.com
Materials Science: The unique electronic properties of nitroaromatic compounds make them interesting for materials science applications. For example, triphenylamine (B166846) carboxylic acids are used in the development of fluorescent sensors for the detection of nitroaromatic compounds. researchgate.net
The study of this compound and its analogues contributes to the fundamental understanding of how different functional groups influence molecular properties and reactivity, and provides pathways for the synthesis of novel and potentially useful compounds.
Data Tables
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound | 4-Ethyl-2-nitrobenzoic acid |
| Molecular Formula | C₉H₉NO₄ aaronchem.com | C₉H₉NO₄ nih.gov |
| Molecular Weight | 195.17 g/mol aaronchem.com | 195.17 g/mol nih.gov |
| CAS Number | 90564-18-4 aaronchem.com | 141030-64-0 nih.gov |
| IUPAC Name | 2-ethyl-4-nitrobenzoic acid aaronchem.com | 4-ethyl-2-nitrobenzoic acid nih.gov |
Properties
CAS No. |
90564-18-4 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl 4 Nitro Benzoic Acid and Its Derivatives
Regioselective Nitration Strategies for Benzoic Acid Systems
The introduction of a nitro group at a specific position on the benzoic acid ring is a critical step in the synthesis of 2-ethyl-4-nitro-benzoic acid. The directing effects of the existing substituents, the carboxyl and ethyl groups, necessitate carefully chosen nitration strategies to achieve the desired 4-nitro isomer.
Direct nitration of 2-ethylbenzoic acid presents a regioselective challenge. The carboxyl group is a meta-directing deactivator, while the ethyl group is an ortho, para-directing activator. This competition can lead to a mixture of isomers.
Classical nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, are commonly employed for the nitration of benzoic acid derivatives. To control the regioselectivity and minimize the formation of unwanted ortho and para isomers, reaction conditions such as temperature must be carefully controlled. For instance, maintaining a low temperature (0°C or less) during the nitration of benzoic acid can favor the formation of the meta-nitro isomer.
Modern nitrating reagents offer alternative pathways with potentially higher selectivity and milder reaction conditions. Reagents like N-nitrosaccharin have been shown to be effective for the nitration of a broad range of arenes and heteroarenes with exceptional functional group tolerance. nih.gov Another approach involves the use of a combination of fuming nitric acid and acetic anhydride. nih.gov While direct nitration of 2-ethylbenzoic acid to yield the 4-nitro isomer is not explicitly detailed in the provided results, the principles of electrophilic aromatic substitution suggest that a mixture of products would likely be formed, with the 4-nitro product being one of the components.
Table 1: Comparison of Direct Nitration Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Conc. HNO₃ / Conc. H₂SO₄ | Low temperature (e.g., 0°C) | Readily available, well-established | Can lead to mixtures of isomers, harsh conditions |
| N-Nitrosaccharin | 85°C in acetonitrile | Bench-stable, recyclable, broad functional group tolerance | May require synthesis of the reagent |
| Fuming HNO₃ / Acetic Anhydride | Not specified | Effective for various arenes | Can be highly reactive |
An alternative strategy to achieve specific regioselectivity is through the nitration of a precursor molecule, followed by transformation of a functional group into the desired carboxylic acid. A common approach is the nitration of an ester of the parent carboxylic acid. For example, the nitration of methyl benzoate followed by hydrolysis yields m-nitrobenzoic acid in higher yield and purity compared to the direct nitration of benzoic acid. orgsyn.org This method is advantageous as it can simplify the purification process by avoiding the laborious separation of isomers. orgsyn.org
In the context of this compound, this would involve the esterification of 2-ethylbenzoic acid, followed by nitration of the resulting ester. The ester group, being a meta-director, would still direct the nitro group to the 3- and 5-positions relative to itself. However, the activating effect of the ethyl group at the 2-position would influence the final position of the nitro group. Following nitration, the ester would be hydrolyzed to yield the desired nitrobenzoic acid.
Another indirect route involves the ipso-nitration of a pre-functionalized arene, such as an aryl boronic acid. nih.govorganic-chemistry.org This method can offer high regioselectivity. The synthesis would involve preparing the corresponding boronic acid derivative of 2-ethylbenzoic acid, followed by nitration which can displace the boronic acid group with a nitro group.
Oxidation Pathways for Alkyl-Substituted Nitroaromatic Precursors
A prevalent and often more regioselective route to this compound involves the oxidation of a suitable alkyl-substituted nitroaromatic precursor, namely 2-ethyl-4-nitrotoluene. This approach separates the nitration and oxidation steps, allowing for better control over the final product.
The oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid is a well-established transformation. openstax.orglibretexts.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can effectively convert an alkyl group into a carboxyl group. libretexts.orglibretexts.org For this reaction to proceed, the benzylic carbon must have at least one hydrogen atom attached. libretexts.orglibretexts.org The presence of the nitro group on the aromatic ring can make the side-chain oxidation more challenging due to its strong electron-withdrawing nature.
The oxidation of p-nitrotoluene to p-nitrobenzoic acid has been studied, indicating that the nitro group is stable to the oxidation conditions. The enzymatic oxidation of p-nitrotoluene has also been reported. nih.gov A patented method for synthesizing 2-methyl-4-nitrobenzoic acid involves the selective oxidation of 4-nitro-o-xylene using dilute nitric acid as the oxidant. google.com This suggests that similar conditions could potentially be applied to the oxidation of 2-ethyl-4-nitrotoluene, where the ethyl group would be oxidized to a carboxylic acid.
To improve the efficiency and selectivity of side-chain oxidation, various catalytic systems are employed. The industrial production of terephthalic acid from p-xylene utilizes cobalt (III) salts as a catalyst with air as the oxidant. openstax.orgunizin.org The mechanism of these oxidations is complex and is believed to involve the formation of benzylic radical intermediates. openstax.orgunizin.orglibretexts.org
The addition of radical initiators can facilitate the oxidation process. wikipedia.org For example, the synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene is enhanced by the use of a free radical initiator. google.com Common radical initiators include peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., AIBN). wikipedia.org
Phase transfer catalysts (PTCs) are also utilized to facilitate oxidation reactions, particularly when the oxidant and the organic substrate are in different phases. sciforum.netsemanticscholar.orgwikipedia.org PTCs, such as quaternary ammonium (B1175870) salts, transport the oxidizing agent (e.g., permanganate ion) from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgresearchgate.net The use of a phase transfer catalyst in the synthesis of 2-methyl-4-nitrobenzoic acid has been shown to significantly improve the reaction yield. google.com
Table 2: Components in Advanced Side-Chain Oxidation Systems
| Component | Function | Examples |
|---|---|---|
| Catalyst | Promotes the reaction, often by facilitating the formation of reactive species. | Cobalt salts, Manganese salts |
| Radical Initiator | Generates radical species to initiate the oxidation chain reaction. | Benzoyl peroxide, AIBN |
| Phase Transfer Catalyst | Facilitates the transfer of reactants between immiscible phases. | Quaternary ammonium salts, Crown ethers |
Esterification and Hydrolysis Processes in the Derivatization of Nitrobenzoic Acids
Esterification of this compound and hydrolysis of its esters are important reactions for purification, protection of the carboxyl group, and the synthesis of various derivatives.
The Fischer esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst, such as sulfuric acid. study.com The reaction is an equilibrium process, and removal of water can drive it towards the product side. The direct esterification of nitrobenzoic acids with glycerol has been achieved by heating the mixture with an acid catalyst and an entraining liquid to remove water azeotropically. google.com The preparation of ethyl 4-nitrobenzoate (B1230335) from 4-nitrobenzoic acid and ethanol has been accomplished using various catalysts, including sulfuric acid and polyfluoroalkanesulfonic acid. scirp.org
Table 3: Comparison of Esterification and Hydrolysis Conditions
| Process | Reagents | Conditions | Key Features |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating, often with water removal | Reversible equilibrium reaction |
| Acidic Hydrolysis | Excess Water, Acid Catalyst | Heating | Reversible, reverse of esterification |
| Basic Hydrolysis (Saponification) | Aqueous Base (e.g., NaOH) | Heating | Irreversible, forms carboxylate salt |
Fischer Esterification Variants for Ethyl 4-Nitrobenzoate Synthesis
The esterification of 4-nitrobenzoic acid to its corresponding ethyl ester is a fundamental transformation, often serving as a key step in the synthesis of more complex molecules. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used method. chemguide.co.ukorganic-chemistry.org To drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed. chemguide.co.ukorganic-chemistry.org
Several catalysts and conditions have been explored to optimize the synthesis of ethyl 4-nitrobenzoate. Traditional acid catalysts include sulfuric acid and p-toluenesulfonic acid. chemguide.co.uk Research has also demonstrated the efficacy of other catalysts such as hexafluoropropanesulfonic acid hydrate, which can provide high yields of the desired ester. prepchem.com The reaction is typically conducted under reflux conditions. operachem.com
Modern variations of the Fischer esterification aim to improve yields, reduce reaction times, and employ more environmentally benign conditions. For instance, the use of a sealed-vessel microwave has been shown to significantly accelerate the esterification of substituted benzoic acids like 4-fluoro-3-nitrobenzoic acid. researchgate.net In one study, the optimized microwave-assisted conditions involved heating at 130°C for a total of 15 minutes, with the catalyst added at intervals to overcome equilibrium limitations. researchgate.net The choice of alcohol also plays a crucial role, with primary alcohols generally providing higher yields compared to secondary and tertiary alcohols. researchgate.net
The following table summarizes various conditions reported for the synthesis of ethyl 4-nitrobenzoate and related compounds:
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |
| 4-Nitrobenzoic Acid | Ethanol | Sulfuric Acid | Microwave | - | |
| 4-Nitrobenzoic Acid | Ethanol | Hexafluoropropanesulfonic Acid Hydrate | Toluene (B28343), Reflux | 94.4% | prepchem.com |
| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | Sulfuric Acid | Microwave, 130°C, 15 min | Good | researchgate.net |
| 4-Amino-3-nitrobenzoic Acid | Methanol | Sulfuric Acid | Reflux, 1 hr | Reasonable | bond.edu.au |
Mechanistic Aspects of Ester Hydrolysis in Nitrobenzoic Acid Systems
The hydrolysis of esters to their corresponding carboxylic acids is the reverse reaction of Fischer esterification and is crucial for deprotection steps in multi-step syntheses. chemguide.co.uk The acid-catalyzed hydrolysis of esters like ethyl 4-nitrobenzoate follows a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. chemguide.co.uklibretexts.org This protonation makes the carbonyl carbon more electrophilic.
A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uklibretexts.org Following this, a proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol). The tetrahedral intermediate then collapses, expelling the ethanol molecule and regenerating the carbonyl group. Finally, deprotonation of the carbonyl oxygen by a water molecule yields the carboxylic acid and regenerates the acid catalyst. chemguide.co.uklibretexts.org Each step in this mechanism is reversible. chemguide.co.uk
Ortholithiation and Directed Metalation Strategies for Position-Specific Functionalization of Benzoic Acids
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The carboxylate group itself can act as a DMG, enabling the direct ortho-functionalization of unprotected benzoic acids. organic-chemistry.orgsemanticscholar.orgrsc.orgresearchgate.net
The reaction is typically carried out at low temperatures (e.g., -78°C to -90°C) using a strong lithium base such as s-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.orgrsc.org The resulting ortho-lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents. For example, reaction with methyl iodide, dimethyl disulfide, or hexachloroethane can introduce methyl, methylthio, or chloro groups, respectively, at the ortho position. rsc.orgresearchgate.net
The directing ability of the carboxylate group has been studied in competition with other DMGs. It has been established to be of intermediate strength. rsc.orgresearchgate.net The choice of the organolithium reagent and reaction conditions can also influence the regioselectivity of the metalation. For instance, with 2-methoxybenzoic acid, s-BuLi/TMEDA directs metalation to the position ortho to the carboxylate, while a combination of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK) can reverse this selectivity. organic-chemistry.org These strategies provide a versatile toolkit for the synthesis of contiguously substituted benzoic acids that are otherwise difficult to prepare. organic-chemistry.orgrsc.orgresearchgate.net
Green Chemistry and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. Microwave-assisted organic synthesis (MAOS) and sonochemistry (the use of ultrasound) have emerged as powerful tools in this regard. These techniques can dramatically reduce reaction times, increase product yields, and often allow for the use of less hazardous solvents or even solvent-free conditions. orientjchem.orgrasayanjournal.co.inijprdjournal.com
Microwave irradiation has been successfully applied to various steps in the synthesis of substituted benzoic acids and their derivatives. ijprdjournal.com For example, the hydrolysis of benzamide to benzoic acid can be completed in just 7 minutes under microwave conditions, compared to an hour with conventional heating. rasayanjournal.co.in Similarly, the oxidation of toluene to benzoic acid is significantly accelerated. rasayanjournal.co.in As mentioned earlier, Fischer esterification of nitrobenzoic acids is also enhanced by microwave heating. researchgate.net The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts. ijprdjournal.com
Ultrasound irradiation has also been investigated for the synthesis of ethyl 4-nitrobenzoate. Studies have shown a synergistic effect when ultrasound is combined with heterogeneous catalysts like natural zeolites, leading to improved conversion of 4-nitrobenzoic acid. scirp.org
While transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, the development of transition metal-free alternatives is a key goal of green chemistry, as it avoids the use of often toxic and expensive metals. Several transition metal-free transformations for substituted benzoic acids have been reported.
For example, a simple one-pot procedure for the conversion of 2-nitrobenzoic acids to the corresponding anilines has been developed using tosyl azide under transition metal-free conditions. rsc.org This method is environmentally benign and scalable. rsc.org Other research has focused on developing novel synthetic protocols for various heterocyclic compounds that avoid the use of transition metals, employing instead organocatalysts, photocatalysis, or catalyst-free conditions. frontiersin.orgnih.govnih.gov These approaches represent a growing trend towards more sustainable and economical synthetic strategies.
Multi-Step Synthesis Pathways from Simpler Aromatic Precursors
The synthesis of this compound requires a multi-step approach starting from readily available aromatic precursors like benzene (B151609), toluene, or ethylbenzene. The order of the reactions is crucial to achieve the desired substitution pattern due to the directing effects of the substituents.
A plausible synthetic route starting from ethylbenzene would involve the following key steps:
Nitration of Ethylbenzene : The direct nitration of ethylbenzene with a mixture of nitric acid and sulfuric acid typically yields a mixture of ortho- and para-nitroethylbenzene. google.com The para isomer, 4-ethylnitrobenzene, is the desired intermediate.
Oxidation of the Ethyl Group : The ethyl group of 4-ethylnitrobenzene can then be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate in sulfuric acid are commonly used for the oxidation of alkylbenzenes to benzoic acids. savemyexams.comorgsyn.org This step would yield 4-nitro-2-ethyl-benzoic acid. However, to obtain the target molecule, this compound, a different strategy is required.
An alternative pathway could start from toluene:
Nitration of Toluene : Nitration of toluene yields a mixture of ortho- and para-nitrotoluene. The ortho-isomer, 2-nitrotoluene, would be the desired starting material for the next step.
Introduction of the Ethyl Group : Introducing an ethyl group ortho to the nitro group would be challenging. A more strategic approach would be to start with a precursor that already contains the C2-substituent.
A more likely synthetic sequence for this compound would involve the following:
Friedel-Crafts Acylation of Toluene : Acylation of toluene with acetyl chloride and a Lewis acid catalyst would primarily yield 4-methylacetophenone.
Nitration of 4-methylacetophenone : The acetyl group is a meta-director, while the methyl group is an ortho, para-director. Nitration would likely occur at the position ortho to the methyl group and meta to the acetyl group, yielding 2-nitro-4-methylacetophenone.
Reduction of the Ketone : The ketone can be reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction. This would give 2-ethyl-4-nitrotoluene.
Oxidation of the Methyl Group : Finally, oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent would yield this compound.
A patent for the synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene using dilute nitric acid as an oxidant highlights the feasibility of selectively oxidizing one methyl group in the presence of a nitro group. google.com This suggests that the final oxidation step in the proposed synthesis of this compound is a viable transformation.
The synthesis of substituted benzoic acids often involves a careful orchestration of electrophilic aromatic substitution and functional group interconversions to achieve the desired isomer. pearson.comkhanacademy.orgyoutube.comyoutube.com
Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Ethyl 4 Nitro Benzoic Acid Systems
Mechanistic Studies of Nitro Group Transformations
The nitro group is a versatile functional group that undergoes a variety of transformations, most notably reduction to an amino group. The mechanisms of these reductions are complex and often depend on the catalyst and reaction conditions employed.
Catalytic Hydrogenation Mechanisms and Pathways
The catalytic hydrogenation of aromatic nitro compounds to their corresponding anilines is a reaction of significant industrial and synthetic importance. The mechanism for this transformation is generally understood to proceed through a series of intermediates, as outlined by the Haber-Lukashevich scheme. orientjchem.orgresearchgate.net This classical mechanism describes the stepwise reduction of the nitro group. orientjchem.org
The process begins with the nitro compound (Ar-NO₂) being reduced to a nitroso intermediate (Ar-NO). This is followed by further reduction to a hydroxylamine derivative (Ar-NHOH). The final step involves the reduction of the hydroxylamine to the primary amine (Ar-NH₂). Each step involves the addition of hydrogen atoms across the nitrogen-oxygen bonds.
Haber-Lukashevich Scheme: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Palladium-based catalysts, particularly palladium on carbon (Pd/C), are highly effective and widely used for the hydrogenation of nitroarenes. commonorganicchemistry.comyoutube.com These catalysts offer high activity and selectivity for the reduction of the nitro group, often under mild conditions of temperature and pressure. researchgate.netrsc.orgdistantreader.org The efficiency of Pd/C catalysts in reducing aromatic nitro groups to amines is a well-established method. commonorganicchemistry.com For the reduction of ethyl p-nitrobenzoate, a structurally related compound, Pd/Sibunit catalysts have been shown to be effective, with optimal activity linked to specific palladium particle sizes. researchgate.net
Indium metal, often in the presence of a proton source like ammonium (B1175870) chloride, has emerged as a useful reagent for the selective reduction of aromatic nitro compounds. orgsyn.org This method provides a valuable alternative, particularly when other reducible functional groups are present in the molecule. orgsyn.org
Reductive Pathways to Amino-Substituted Benzoic Acids
The conversion of 2-ethyl-4-nitro-benzoic acid to 2-ethyl-4-amino-benzoic acid is a key transformation. This reduction can be achieved through various synthetic methods. Catalytic hydrogenation is a primary method, utilizing catalysts such as Pd/C, platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.comwikipedia.orgorgsyn.org
Alternative methods to catalytic hydrogenation include the use of metals in acidic media, such as iron, zinc, or tin(II) chloride. commonorganicchemistry.comwikipedia.org For instance, the Bechamp reduction, which uses iron filings in acidic water, is a classic and industrially significant method for converting nitroarenes to anilines. sciencemadness.org A patented method for the preparation of 4-aminobenzoic acid from 4-nitrobenzoic acid involves catalytic hydrogenation using a Pd/C catalyst in an aqueous solution of its sodium salt, followed by acidification, achieving high yield and purity. google.com
These reductive pathways are fundamental in organic synthesis, as the resulting amino-substituted benzoic acids are important building blocks for pharmaceuticals and other complex organic molecules.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a defining feature of this compound, governing its acidity and providing a handle for further synthetic modifications such as decarboxylation.
Decarboxylation Reaction Mechanisms and Synthetic Utility
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. The thermal decarboxylation of nitrobenzoic acids has been studied, with the reaction mechanism often dependent on the solvent and the position of the nitro group. oup.com For meta- and para-nitrobenzoic acids, the reaction often follows a unimolecular Sₑ1 mechanism, which is facilitated by electron-withdrawing groups like the nitro group that weaken the carbon-carbon bond. oup.com In some cases, copper catalysts have been used to facilitate the decarboxylative coupling of 2-nitrobenzoic acids with other molecules. rsc.org
The synthetic utility of decarboxylation lies in its ability to replace a carboxylic acid group with a hydrogen atom or to generate reactive intermediates. For example, under certain conditions, the decarboxylation of aromatic acids can lead to the formation of the corresponding arene. researchgate.netnist.gov While the direct conversion to phenols or anilines via decarboxylation is not a standard pathway for this substrate, decarboxylative cross-coupling reactions represent a modern synthetic tool for forming new carbon-carbon or carbon-heteroatom bonds.
Acidity Modulation by Aromatic Substituents and Electronic Effects
The acidity of a benzoic acid derivative is significantly influenced by the electronic properties of the substituents on the aromatic ring. openstax.org Electron-withdrawing groups (EWGs) increase acidity by stabilizing the negative charge of the conjugate base (carboxylate anion) through inductive and/or resonance effects. libretexts.orgstackexchange.com Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the carboxylate anion. libretexts.org
In this compound, two substituents modulate the acidity relative to benzoic acid (pKa ≈ 4.19):
Nitro Group (-NO₂): This is a strong electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). When positioned at the para position, it strongly stabilizes the carboxylate anion, leading to a significant increase in acidity (lower pKa). libretexts.orglibretexts.org For example, the pKa of p-nitrobenzoic acid is 3.41. libretexts.org
Ethyl Group (-CH₂CH₃): This is a weak electron-donating group through the inductive effect (+I). It slightly destabilizes the carboxylate anion, leading to a decrease in acidity (higher pKa).
The powerful electron-withdrawing nature of the nitro group is the dominant effect. Therefore, this compound is expected to be a considerably stronger acid than benzoic acid. The ortho-ethyl group may also exert a steric influence, known as the "ortho-effect," which almost always increases the acid strength regardless of the substituent's electronic nature, further contributing to a lower pKa. libretexts.org
| Compound | Substituent (Position) | Electronic Effect | Approximate pKa |
|---|---|---|---|
| Benzoic Acid | -H | Neutral | 4.19 |
| 4-Nitrobenzoic Acid | -NO₂ (para) | Strongly Electron-Withdrawing | 3.41 |
| 4-Methylbenzoic Acid | -CH₃ (para) | Weakly Electron-Donating | 4.34 |
| This compound | -C₂H₅ (ortho), -NO₂ (para) | Net Electron-Withdrawing | Estimated < 3.4 |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Core
The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the combined directing and activating/deactivating effects of the three substituents.
Electrophilic Aromatic Substitution (SₑAr): In SₑAr reactions, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The rate and regioselectivity of the reaction are determined by the existing substituents.
-COOH (Carboxyl group): Strongly deactivating and a meta-director. reddit.com
-NO₂ (Nitro group): Strongly deactivating and a meta-director. youtube.com
-C₂H₅ (Ethyl group): Weakly activating and an ortho-, para-director.
The presence of two strong deactivating groups (-COOH and -NO₂) makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles. wikipedia.org SₑAr reactions on this substrate would require harsh conditions. In terms of regioselectivity, the directing effects of the substituents must be considered:
The -COOH group directs incoming electrophiles to position 5.
The -NO₂ group directs to positions 3 and 5.
The -C₂H₅ group directs to positions 3 and 5.
All three groups direct, or are in agreement with directing, an incoming electrophile to position 5. Therefore, if an SₑAr reaction were to occur, it would be expected to yield the 2-ethyl-4-nitro-5-(E)-benzoic acid product, where 'E' is the electrophile.
Nucleophilic Aromatic Substitution (SₙAr): Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic attack. wikipedia.org The nitro group is a powerful activator for SₙAr reactions, particularly when positioned ortho or para to a suitable leaving group (like a halide). wikipedia.orgchemistrysteps.com
In this compound, there is no conventional leaving group attached to the ring. Therefore, a classical SₙAr addition-elimination mechanism is not feasible. The reaction proceeds through the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The stability of this intermediate is greatly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. youtube.com While a direct SₙAr is unlikely, the high electron deficiency of the ring could make it a substrate for other types of nucleophilic substitution, such as vicarious nucleophilic substitution (VNS), depending on the specific nucleophile and reaction conditions.
Derivatization Reactions and Functional Group Interconversions of Nitrobenzoic Acids
The carboxylic acid and nitro moieties are the primary sites for the derivatization of nitrobenzoic acids. The reactivity of these groups allows for the synthesis of a wide array of derivatives, including amides, esters, and various heterocyclic compounds. The ethyl group at the 2-position in this compound is expected to exert steric and electronic effects that can influence the rates and outcomes of these reactions compared to unsubstituted nitrobenzoic acids.
The formation of amides and esters from carboxylic acids is a fundamental transformation in organic synthesis. For nitrobenzoic acids, these reactions typically proceed through the activation of the carboxylic acid group.
Amide Formation: The direct condensation of a carboxylic acid with an amine is generally unfavorable and requires activating agents. Common methods for the synthesis of amides from nitrobenzoic acids involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester. For instance, 4-nitrobenzoic acid can be converted to its acid chloride using thionyl chloride, which then readily reacts with an amine to form the corresponding amide. Another approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or boric acid, which facilitate the direct reaction between the carboxylic acid and the amine. orgsyn.orgsemanticscholar.org While no specific examples for this compound are available, it is anticipated that similar methodologies would be applicable, although the steric hindrance from the ortho-ethyl group might necessitate harsher reaction conditions or specific catalysts to achieve high yields.
Ester Formation: Esterification of nitrobenzoic acids can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. scirp.org For example, ethyl 4-nitrobenzoate (B1230335) can be prepared by reacting 4-nitrobenzoic acid with ethanol using catalysts such as sulfuric acid, polyfluoroalkanesulfonic acid, or silicon tetrachloride. scirp.orggoogle.com The reaction conditions for the esterification of various nitrobenzoic acids are summarized in the table below. The presence of the electron-withdrawing nitro group can facilitate the reaction, while the ortho-ethyl group in this compound might slightly impede the approach of the alcohol to the carbonyl carbon.
Table 1: Reaction Conditions for the Esterification of Nitrobenzoic Acids
| Nitrobenzoic Acid Isomer | Alcohol | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Nitrobenzoic Acid | Ethanol | Sulfuric Acid | - | Reflux | Moderate |
| 4-Nitrobenzoic Acid | Ethanol | Polyfluoroalkanesulfonic Acid | Toluene (B28343) | 60-120 | 94.4 |
| 4-Nitrobenzoic Acid | n-Butanol | Triphenylphosphine Dihalide/DMAP | Dichloromethane | Room Temp | Good to Excellent researchgate.net |
| 2-Nitrobenzoic Acid | Ethanol | Polyfluoroalkanesulfonic Acid | Toluene | 95 | 92 |
Nitrobenzoic acids and their derivatives serve as valuable precursors for the synthesis of various heterocyclic compounds due to the versatile reactivity of both the carboxylic acid and the nitro group.
Azetidinones: 2-Azetidinones, also known as β-lactams, are an important class of heterocyclic compounds, famously found in penicillin and cephalosporin antibiotics. The synthesis of azetidinones from nitrobenzoic acid derivatives has been reported. One common route involves the conversion of a nitrobenzoic acid ester, such as 4-nitro ethyl benzoate, into a hydrazide by reacting it with hydrazine (B178648) hydrate. ijpsr.com This hydrazide is then condensed with an aromatic aldehyde to form a Schiff base. The final step is a [2+2] cycloaddition reaction between the Schiff base and chloroacetyl chloride in the presence of a base like triethylamine to yield the azetidinone ring. ijpsr.comjgtps.com This synthetic strategy highlights the utility of the carboxylic acid functionality in building the heterocyclic core. It is plausible that a similar reaction sequence starting from an ester of this compound could be employed to generate novel azetidinone structures.
Thiadiazoles: 1,3,4-Thiadiazoles are another class of heterocyclic compounds with a broad range of biological activities. A common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphoryl chloride. jocpr.compharmedicopublishers.com For example, various benzoic acids have been converted to their corresponding 5-aryl-1,3,4-thiadiazol-2-amine derivatives. nih.gov This transformation directly utilizes the carboxylic acid group of the starting material. Applying this methodology to this compound would be expected to yield 2-amino-5-(2-ethyl-4-nitrophenyl)-1,3,4-thiadiazole, a novel thiadiazole derivative.
Table 2: Synthesis of Heterocyclic Compounds from Nitrobenzoic Acid Derivatives
| Starting Material | Target Heterocycle | Key Reagents |
|---|
Intramolecular Cyclization and Rearrangement Pathways in Related Systems
The presence of ortho-substituents on a benzene (B151609) ring can lead to unique intramolecular reactions. In the case of this compound, the proximity of the ethyl and carboxylic acid groups, as well as the nitro group, could potentially facilitate cyclization or rearrangement reactions under specific conditions, although no such reactions have been explicitly reported for this compound.
However, studies on related ortho-substituted nitroaromatic compounds provide insights into possible reaction pathways. For example, ortho-nitrobenzylidenemalonates can undergo a reductive-oxidative rearrangement in the presence of an amine to form 2-aminobenzoate derivatives. fiu.edu This type of reaction involves the participation of the ortho-nitro group in an intramolecular redox process. While this specific rearrangement is not directly applicable to this compound, it demonstrates the potential for complex intramolecular transformations in ortho-nitro substituted systems.
Furthermore, ortho-alkyl aromatic compounds can undergo intramolecular cyclization under various conditions. For instance, Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone derivatives has been shown to produce polysubstituted indenes. rsc.org While the starting materials and reaction conditions are different, this illustrates a general principle of intramolecular C-C bond formation involving an ortho-alkyl group. It is conceivable that under strongly acidic or radical-generating conditions, the ethyl group of this compound could participate in cyclization reactions, potentially involving the carboxylic acid or the nitro group. However, without specific experimental data, such pathways remain speculative.
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Ethyl 4 Nitro Benzoic Acid in Research
Spectroscopic Characterization Techniques in Structural Elucidation
Spectroscopy is fundamental to the structural characterization of 2-Ethyl-4-Nitro-Benzoic Acid, providing insights into its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the ethyl group. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift. The ethyl group would present as a quartet and a triplet due to spin-spin coupling. The three protons on the aromatic ring would appear as distinct signals, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the nitro and carboxyl groups and the electron-donating effect of the ethyl group.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show nine distinct signals corresponding to the carboxyl carbon, the six aromatic carbons, and the two carbons of the ethyl group. The carboxyl carbon would resonate at a characteristic downfield position. The chemical shifts of the aromatic carbons are influenced by the attached functional groups; for instance, the carbons bearing the nitro and carboxyl groups would be significantly shifted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures and standard chemical shift increments. Solvent: DMSO-d6.
| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Carboxyl (COOH) | ~13.0 | Broad Singlet | ~167 |
| Aromatic C-H (H3) | ~8.2 | Doublet | ~125 |
| Aromatic C-H (H5) | ~8.0 | Doublet of Doublets | ~128 |
| Aromatic C-H (H6) | ~7.5 | Doublet | ~131 |
| Ethyl (-CH2-) | ~2.8 | Quartet | ~25 |
| Ethyl (-CH3) | ~1.2 | Triplet | ~15 |
| Aromatic C-COOH | - | - | ~135 |
| Aromatic C-Ethyl | - | - | ~145 |
| Aromatic C-NO2 | - | - | ~150 |
Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule based on the absorption or scattering of infrared radiation.
FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A very broad band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. The presence of the nitro group would be confirmed by two strong absorptions, one for the asymmetric stretch (around 1520-1560 cm⁻¹) and one for the symmetric stretch (around 1345-1385 cm⁻¹). Aromatic C-H and aliphatic C-H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric stretching of the nitro group typically produces a very strong and characteristic Raman band, which is useful for confirmation.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (Broad) | Weak |
| Carbonyl (C=O) | C=O Stretch | 1680-1710 (Strong) | Moderate |
| Nitro (-NO₂) | Asymmetric Stretch | 1520-1560 (Strong) | Moderate |
| Nitro (-NO₂) | Symmetric Stretch | 1345-1385 (Strong) | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 (Multiple bands) | Strong |
| Aromatic C-H | C-H Stretch | 3000-3100 (Moderate) | Strong |
| Aliphatic C-H (-CH₂CH₃) | C-H Stretch | 2850-2960 (Moderate) | Moderate |
Mass spectrometry (MS), often coupled with Gas Chromatography (GC), is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (Molecular Formula: C₉H₉NO₄), the molecular weight is 195.17 g/mol .
In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z = 195. The fragmentation pattern provides a fingerprint that helps confirm the structure. Common fragmentation pathways for nitroaromatic carboxylic acids include the loss of small, stable neutral molecules or radicals. researchgate.netnih.gov Key expected fragments for this compound would include:
[M - OH]⁺ (m/z 178): Loss of a hydroxyl radical from the carboxylic acid group.
[M - NO₂]⁺ (m/z 149): Loss of a nitro group.
[M - COOH]⁺ (m/z 150): Loss of the carboxyl group.
[M - C₂H₅]⁺ (m/z 166): Loss of the ethyl group.
This fragmentation analysis helps to piece together the different components of the molecule, confirming the presence and location of the ethyl, nitro, and benzoic acid moieties. researchgate.netnih.gov
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption spectrum is characteristic of the chromophores—the light-absorbing groups—within the molecule.
This compound contains several chromophores: the benzene (B151609) ring, the carboxyl group, and the nitro group. These conjugated systems give rise to characteristic electronic transitions, primarily π → π* and n → π*. pharmatutor.orglibretexts.org
π → π transitions:* These are high-energy transitions associated with the π-electron system of the aromatic ring and are typically observed as strong absorption bands. libretexts.org
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carboxyl groups) to an anti-bonding π* orbital. youtube.com These transitions usually result in weaker absorption bands at longer wavelengths. pharmatutor.org
The presence of the electron-withdrawing nitro and carboxyl groups, along with the electron-donating ethyl group, influences the energy of these transitions and thus the position of the absorption maxima (λ_max). The spectrum is expected to show strong absorption in the UV region, characteristic of substituted nitrobenzene compounds.
Chromatographic Separation and Purity Assessment Methods
Chromatography is essential for separating this compound from reaction mixtures or impurities and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. upb.ro A reverse-phase HPLC (RP-HPLC) method is typically employed for such aromatic acids. helixchrom.comusda.gov
A standard RP-HPLC method would involve:
Stationary Phase: A non-polar C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity. sielc.com
Mobile Phase: A polar mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is used. upb.ro The pH of the aqueous component is often acidified (e.g., with phosphoric or formic acid) to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. sielc.comsielc.com
Detection: A UV detector is highly effective, set to a wavelength where this compound exhibits strong absorbance, as determined by its UV-Vis spectrum.
Quantification: By running standards of known concentration, a calibration curve can be generated, allowing for the precise quantification of the compound in unknown samples. upb.ro The purity of a sample can be assessed by the presence of any additional peaks in the chromatogram.
Table 3: Typical HPLC Parameters for the Analysis of Aromatic Nitro-Carboxylic Acids
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λ_max |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, direct analysis of polar and non-volatile compounds like this compound by GC is challenging. The high polarity of the carboxylic acid group leads to issues such as poor peak shape (tailing) and low thermal stability, which can result in unsatisfactory reproducibility and detection limits. colostate.edu To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.netresearchgate.net
Derivatization chemically modifies the functional group of the analyte, in this case, the carboxylic acid. The primary goal is to replace the active hydrogen of the carboxyl group, thereby reducing the compound's polarity and its capacity for hydrogen bonding. researchgate.netgcms.cz The most common derivatization strategies for carboxylic acids are alkylation (specifically esterification) and silylation. colostate.eduresearchgate.net
Esterification is a widely used alkylation method that converts the carboxylic acid into its corresponding ester. gcms.cz For this compound, this can be achieved by reacting it with an alcohol, such as ethanol or methanol, in the presence of an acid catalyst to form the ethyl or methyl ester, respectively. These esters are significantly more volatile than the parent acid and exhibit better chromatographic behavior.
Silylation is another prevalent technique where a silyl group, such as a trimethylsilyl (TMS) group, replaces the active hydrogen. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com The resulting silylated derivative is less polar and more volatile, making it ideal for GC analysis. researchgate.net
GC is also an effective tool for monitoring the progress of a chemical reaction, such as the synthesis of a derivative of this compound. By taking samples from the reaction mixture at various time points, derivatizing them if necessary, and analyzing them by GC, researchers can quantify the consumption of the starting material and the formation of the product. This allows for the optimization of reaction conditions, such as temperature, time, and catalyst concentration. For instance, in a study involving the esterification of 4-nitrobenzoic acid with ethanol, GC-MS was used to identify and quantify the resulting ethyl 4-nitrobenzoate (B1230335), confirming the reaction's outcome. scirp.org
The table below outlines typical GC parameters that could be adapted for the analysis of a derivatized form of this compound, based on the analysis of a structurally similar compound, ethyl 4-nitrobenzoate. scirp.org
Table 1: Example GC Parameters for Analysis of a Nitrobenzoic Acid Ester
| Parameter | Condition 1 (Based on Ref. scirp.org) | Condition 2 (Based on Ref. ) |
|---|---|---|
| Column Type | HP-5ms, Ultra Inert (Capillary) | SE-30 (Capillary) |
| Column Dimensions | 30 m x 0.32 mm x 0.25 µm | 25 m x 0.22 mm |
| Carrier Gas | Helium (1.0 mL/min) | N₂ |
| Temperature Program | Hold at 80°C for 5 min, ramp to 230°C at 30°C/min, hold for 10 min | Start at 100°C, ramp at 6°C/min |
| Detector | Mass Spectrometer (MS) | Not specified (Retention Index calculated) |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for qualitatively monitoring the progress of chemical reactions in real-time. rsc.org It is particularly useful in synthetic organic chemistry for determining when a reaction is complete. The principle of TLC is based on the separation of components in a mixture according to their differing polarities as they are carried up a plate coated with a polar stationary phase (commonly silica gel) by a mobile phase (a solvent or solvent mixture). utexas.edu
When monitoring a reaction involving this compound, TLC allows for the visual tracking of its conversion into a product. As a carboxylic acid, this compound is a relatively polar compound. In a typical reaction, such as an esterification to form ethyl 2-ethyl-4-nitrobenzoate, the product ester is significantly less polar than the starting acid.
This difference in polarity is key to TLC monitoring. On a silica gel TLC plate, more polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. utexas.edu Conversely, less polar compounds travel further, giving them a higher Rf value.
To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at regular intervals. A "co-spot," containing both the starting material and the reaction mixture, is often used to help identify the starting material's position. The reaction is considered complete when the spot corresponding to the starting material (this compound) has completely disappeared, and a new spot corresponding to the product is prominent. rsc.org The choice of the mobile phase, or eluent system (e.g., a mixture of petroleum ether and ethyl acetate), is critical for achieving clear separation between the spots. rsc.org The use of TLC for monitoring reactions involving nitrobenzoic acid synthesis has been documented in various research contexts. google.comgoogle.com
The following interactive table illustrates a hypothetical TLC analysis for monitoring the progress of an esterification reaction of this compound.
Table 2: Hypothetical TLC Monitoring of the Esterification of this compound
| Time Point | Observation on TLC Plate | Rf of Starting Material (Acid) | Rf of Product (Ester) | Reaction Status |
|---|---|---|---|---|
| T = 0 min | Single intense spot for starting material. | 0.25 | - | Reaction initiated. |
| T = 30 min | Starting material spot is still strong; a faint product spot appears. | 0.25 | 0.60 | Reaction proceeding. |
| T = 60 min | Intensity of starting material spot has decreased; product spot is stronger. | 0.25 | 0.60 | Significant conversion. |
| T = 120 min | Starting material spot is very faint; product spot is very intense. | 0.25 | 0.60 | Nearing completion. |
| T = 180 min | Starting material spot is no longer visible. | - | 0.60 | Reaction complete. |
Note: Rf values are hypothetical and depend on the specific TLC plate and mobile phase used.
Role of 2 Ethyl 4 Nitro Benzoic Acid As a Chemical Building Block and Intermediate in Advanced Synthesis
Precursor in Fine Chemical Synthesis
In the realm of fine chemical synthesis, nitrobenzoic acids are valued as crucial intermediates for producing a variety of specialized, high-value substances such as dyestuffs. google.comamsyn.com The functional groups of 2-ethyl-4-nitro-benzoic acid allow it to be a foundational component for creating intricate molecular architectures.
The synthesis of fine chemicals often involves multi-step processes where the nitrobenzoic acid core is methodically modified. The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the nitro group can be reduced to an amine, providing two reactive sites for building molecular complexity. For example, esters of nitrobenzoic acid, such as 2-ethylhexyl 4-nitrobenzoate (B1230335), serve as intermediates in the synthesis of compounds like ethylhexyl triazone, a UV filter used in sunscreen formulations. chemicalbook.com This highlights the role of the nitrobenzoic acid framework in generating performance chemicals.
Utility in Materials Science and Polymer Chemistry
The structural features of this compound and its derivatives make them valuable in materials science and polymer chemistry. Substantially pure nitrobenzoic acids are considered important intermediates for the creation of monomeric, polymerizable materials. google.com The rigid aromatic core can be integrated into polymer backbones to enhance thermal stability and mechanical strength, while the functional groups offer points for cross-linking or further modification.
The industrial applications of related compounds include their use as nucleating agents for polyolefins and as corrosion inhibitors in various systems. amsyn.com The ability to functionalize the aromatic ring and modify the carboxylic acid group allows for the tailoring of properties, making derivatives of this compound potential candidates for advanced polymers and functional materials.
Intermediate for Pharmaceutical and Agrochemical Precursors in Academic Research
Nitroaromatic carboxylic acids are a significant subclass of functionalized building blocks in medicinal and agricultural chemistry research. Their value lies in their role as precursors to a multitude of biologically active compounds. chemicalbook.com A critical transformation is the reduction of the nitro group to an amino group, which is a key step in the synthesis of many pharmaceuticals.
Research has established p-nitrobenzoic acid as a precursor in the synthesis of essential compounds like folic acid and the anesthetic procaine (B135). wikipedia.org The synthesis of other local anesthetics, such as benzocaine (B179285) (ethyl 4-aminobenzoate), also proceeds through a nitro-containing intermediate, specifically ethyl 4-nitrobenzoate, which is subsequently reduced. scirp.orgresearchgate.net
Furthermore, a structural analog, 2-methyl-4-nitrobenzoic acid, is an important chemical intermediate for synthesizing the V2 receptor antagonist tolvaptan, demonstrating the direct applicability of this class of molecules in modern drug development. google.com The ethyl group in this compound provides a different steric and electronic profile compared to a methyl group, which can be explored by researchers to modulate the biological activity of target molecules.
Table 1: Examples of Pharmaceutical Precursors Derived from Nitrobenzoic Acids
| Precursor Compound | Target Pharmaceutical/Biomolecule | Therapeutic Class |
| 4-Aminobenzoic acid (from 4-Nitrobenzoic acid) | Folic Acid | Vitamin |
| 4-Aminobenzoic acid (from 4-Nitrobenzoic acid) | Procaine | Local Anesthetic |
| Ethyl 4-aminobenzoate (B8803810) (from Ethyl 4-nitrobenzoate) | Benzocaine | Local Anesthetic |
| 2-Methyl-4-nitrobenzoic acid | Tolvaptan | V2 Receptor Antagonist |
Applications in Ligand Design and Advanced Catalyst Development
In the field of catalysis, the molecular structure of this compound offers potential for its use in ligand design. The carboxylic acid group can deprotonate to form a carboxylate, which is an effective binding site for metal ions. This allows the molecule to act as a ligand, forming coordination complexes or metal-organic frameworks (MOFs).
The electronic properties of the ligand, influenced by the ethyl and nitro substituents on the aromatic ring, can tune the catalytic activity of the metallic center. Related benzoic acid derivatives are used in industrial applications as catalysts. amsyn.com The development of catalysts from this compound could lead to new, efficient catalytic systems for specific organic transformations. For instance, esters of 4-nitrobenzoic acid have been synthesized using zeolite catalysts, showcasing the interaction of this chemical class with catalytic materials. scirp.org
Development of Functionalized Derivatives for Specific Chemical Transformations
The true versatility of this compound as a building block is realized through the development of its functionalized derivatives. The two primary functional groups, the carboxylic acid and the nitro group, can be selectively transformed to yield a wide array of useful intermediates.
Key Chemical Transformations:
Esterification: The carboxylic acid can be readily converted to an ester, such as ethyl 2-ethyl-4-nitrobenzoate. This transformation is often a protective step or a means to modify the solubility and reactivity of the molecule. The synthesis of ethyl 4-nitrobenzoate from 4-nitrobenzoic acid is a well-documented and fundamental reaction in organic synthesis. scirp.org
Reduction of the Nitro Group: The nitro group can be reduced to an amino group (-NH2), a foundational step in the synthesis of many pharmaceutical and dye precursors. orgsyn.org This conversion of a nitro-aromatic compound to an aniline (B41778) derivative is a crucial transformation that dramatically alters the chemical properties of the molecule, turning an electron-withdrawing group into an electron-donating one. researchgate.net
These transformations allow chemists to use this compound as a platform to access a variety of substituted aminobenzoic acids and their derivatives, which are key components in the synthesis of more complex target molecules.
Table 2: Key Functional Group Transformations of this compound
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Significance |
| Carboxylic Acid (-COOH) | Ethanol, Acid Catalyst | Ethyl Ester (-COOEt) | Increases lipophilicity, precursor for other derivatives. scirp.org |
| Nitro (-NO2) | Reducing Agents (e.g., In/NH4Cl, Catalytic Hydrogenation) | Amino (-NH2) | Key step for synthesis of pharmaceuticals and dyes. orgsyn.org |
Environmental and Sustainable Chemical Perspectives on Nitrobenzoic Acid Synthesis and Degradation
Mechanistic Studies of Environmental Fate and Transformation Pathways (e.g., Biodegradation of Nitro Groups)
The environmental persistence of nitroaromatic compounds like 2-ethyl-4-nitro-benzoic acid is a significant concern, driving research into their transformation and degradation pathways. asm.org Microorganisms have evolved diverse strategies to metabolize these synthetic compounds, often utilizing them as sources of carbon, nitrogen, and energy. asm.orgslideshare.net The biodegradation of nitroaromatics can proceed through either aerobic or anaerobic pathways, fundamentally involving the transformation of the nitro group.
Under anaerobic conditions, the primary transformation involves the reduction of the nitro group. nih.gov This process is typically mediated by nitroreductase enzymes and proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine (e.g., 2-ethyl-4-aminobenzoic acid). slideshare.netnih.gov While several anaerobic bacteria can perform this reduction, the complete mineralization of a nitroaromatic compound by a single anaerobic strain is uncommon. slideshare.net
Aerobic biodegradation, in contrast, can lead to complete mineralization. slideshare.net Microbes have developed several strategies to remove or metabolize nitro groups from the aromatic ring:
Dioxygenase-mediated elimination: Dioxygenase enzymes can insert two hydroxyl groups onto the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov
Monooxygenase-mediated denitration: Monooxygenase enzymes can replace the nitro group with a hydroxyl group. nih.gov
Reductive pathways: Similar to anaerobic processes, the initial step can be the reduction of the nitro group to a hydroxylamine. This intermediate then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, which can enter central metabolic pathways and undergo ring fission. nih.gov This pathway has been observed in the degradation of 4-nitrobenzoate (B1230335). nih.govoup.com
For instance, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. has been shown to proceed oxidatively, with the formation of salicylate (B1505791) and catechol as intermediates, followed by ring cleavage. nih.govresearchgate.net In contrast, some strains of Burkholderia and Ralstonia that degrade 4-nitrobenzoate utilize a partial reduction to 4-hydroxylaminobenzoate, which is then converted to protocatechuate. oup.com While specific studies on this compound are limited, its environmental transformation can be inferred from the pathways established for these structurally similar nitrobenzoic acids.
| Pathway Type | Key Enzymes/Process | Intermediates | Final Products (Examples) | Applicable To (Examples) |
|---|---|---|---|---|
| Anaerobic Reduction | Nitroreductases | Nitroso, Hydroxylamino derivatives | Amines (e.g., 2,4,6-triaminotoluene) | 2,4,6-Trinitrotoluene (TNT), Nitrophenols |
| Aerobic Dioxygenase Attack | Dioxygenases | Dihydroxylated ring | Nitrite, Ring cleavage products | Various nitroaromatics |
| Aerobic Monooxygenase Attack | Monooxygenases | Hydroxylated ring | Nitrite, Ring cleavage products | Nitrophenols |
| Aerobic Reductive Pathway | Nitroreductase, Lyase | Hydroxylamino derivatives (e.g., 4-hydroxylaminobenzoate) | Protocatechuate, Ring cleavage products | 4-Nitrobenzoate, Nitrobenzene |
| Aerobic Oxidative Pathway | - | Salicylate, Catechol | Ring cleavage products (e.g., cis,cis-muconic acid) | 2-Nitrobenzoate |
Advancements in Eco-Friendly Synthetic Routes for Nitrobenzoic Acids
Traditional methods for the synthesis of nitrobenzoic acids often rely on the nitration of aromatic compounds using a mixture of concentrated nitric and sulfuric acids ("mixed acid"). nih.govrsc.org These methods, while effective, generate significant amounts of corrosive and hazardous waste, presenting major environmental and safety issues. rsc.orgbenthamdirect.com Consequently, there is a strong impetus to develop greener, more sustainable synthetic alternatives.
Modern eco-friendly approaches focus on improving selectivity, reducing waste, and employing less hazardous reagents and conditions. benthamdirect.comtandfonline.com These advancements include:
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, offers a recyclable and less corrosive alternative to sulfuric acid. tandfonline.com For example, zeolite H-Y-supported copper(II) nitrate (B79036) has been shown to be an effective reagent for the nitration of phenols. tandfonline.com
Alternative Nitrating Agents: Researchers have explored various nitrating agents to replace the conventional mixed acid system. These include bismuth nitrate, ammonium (B1175870) molybdate (B1676688) with nitric acid, and metal nitrates like Zn(NO₃)₂. tandfonline.com
Solvent-Free and Alternative Solvent Systems: Conducting reactions under solvent-free conditions or in more benign solvents like water or ionic liquids can significantly reduce the environmental impact. nih.govtandfonline.com A method for the nitration of easily hydrolyzed aromatic compounds has been developed using a H₂SO₄-HNO₃-H₃PO₄ system that allows the product to be directly filtered, avoiding the generation of large volumes of wastewater and enabling the reuse of the mother liquor. benthamdirect.com
Biomimetic Catalysis: A novel green synthesis of o-nitrobenzoic acid has been developed through the aerobic oxidation of o-nitrotoluene using substituted iron porphyrins as biomimetic catalysts in aqueous ethanol. researchgate.net This method avoids harsh chemical oxidants like potassium permanganate (B83412) or nitric acid. researchgate.net
Mechanochemistry: A mechanochemical approach using a saccharin-based reagent under liquid-assisted grinding (LAG) conditions provides an efficient method for electrophilic nitration with reduced solvent consumption and shorter reaction times. rsc.org
Photochemical Nitration: A green chemical approach for the nitration of phenol (B47542) and salicylic (B10762653) acid has been demonstrated using UV radiation in the presence of nitrite ions, proposing a mechanism involving NO₂• radicals. mjcce.org.mk
A patent for the synthesis of 2-methyl-4-nitrobenzoic acid, a close structural analog of this compound, describes a method using dilute nitric acid as an oxidant to selectively oxidize 4-nitro-o-xylene, highlighting a move towards milder and more selective reaction conditions. google.com
| Parameter | Traditional Method (Mixed Acid) | Eco-Friendly Advancements |
|---|---|---|
| Reagents | Concentrated H₂SO₄ and HNO₃ | Solid acids (zeolites), metal nitrates, biomimetic catalysts, saccharin-based reagents |
| Solvents | Often requires organic solvents or excess acid | Solvent-free, water, ionic liquids, aqueous ethanol |
| Byproducts/Waste | Large volumes of acidic wastewater | Reduced waste, recyclable catalysts and mother liquors |
| Conditions | Harsh, corrosive, often high temperature | Milder conditions (e.g., room temperature), use of ultrasound, microwave, or photochemical activation |
| Selectivity | Can lead to mixtures of isomers and over-nitration | Improved regioselectivity and chemoselectivity |
Catalytic Reduction of Nitro Compounds for Environmental Remediation
The reduction of toxic nitroaromatic compounds to their less harmful amino derivatives is a critical strategy for environmental remediation. rsc.orgmagnusgroup.org Catalytic reduction has emerged as a highly efficient and sustainable method for this transformation, converting pollutants into valuable chemical intermediates like aromatic amines. rsc.orgnih.gov
A wide range of catalytic systems have been developed for the reduction of nitro groups. These systems typically involve a catalyst and a reducing agent (hydrogen source).
Catalysts: Both noble and non-noble metals have been extensively used as active catalysts.
Noble Metals: Palladium (Pd), platinum (Pt), gold (Au), and silver (Ag) nanoparticles are highly effective catalysts, often supported on materials like activated carbon (e.g., Pd/C), graphene, or metal oxides to enhance stability and prevent aggregation. magnusgroup.orgnih.govmdpi.com
Non-Noble Metals: To reduce costs, significant research has focused on catalysts based on iron (Fe), zinc (Zn), nickel (Ni), and copper (Cu). commonorganicchemistry.comorganic-chemistry.org Zero-valent iron (Fe⁰) is a particularly common and cost-effective reducing agent for treating groundwater contaminated with nitroaromatics. nm.gov A copper-based metal-organic framework (MOF) pyrolyzed to form Cu@C has shown high efficiency in reducing nitrobenzene. mdpi.com
Reducing Agents: The choice of hydrogen source is crucial for the reaction's efficiency and green credentials.
Hydrogen Gas (H₂): Catalytic hydrogenation using H₂ gas is a clean and common method, though it requires handling of flammable gas. commonorganicchemistry.commdpi.com
Transfer Hydrogenation: Agents like sodium borohydride (B1222165) (NaBH₄), hydrazine (B178648) hydrate, and formic acid are frequently used. rsc.orgmdpi.com NaBH₄ is a powerful reducing agent, but alternatives are sought to avoid its drawbacks. rsc.org
Green Reducing Agents: More environmentally friendly reducing agents are being explored, such as pinacol (B44631) (2,3-dimethyl-2,3-butanediol), which generates non-toxic byproducts like water and acetone. innoget.com
The catalytic reduction process involves the adsorption of the nitroaromatic compound and the reducing agent onto the catalyst's surface. rsc.org Electrons are transferred from the reducing agent to the nitro compound, facilitating the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. nih.gov This technology not only detoxifies contaminated water and soil but also aligns with the principles of a circular economy by converting hazardous waste into valuable products. nih.gov
Emerging Research Directions and Future Prospects for 2 Ethyl 4 Nitro Benzoic Acid Chemistry
Development of Novel and Efficient Synthetic Routes for Substituted Benzoic Acids
The synthesis of polysubstituted benzoic acids like 2-Ethyl-4-nitro-benzoic acid often requires multi-step sequences. Traditional methods, such as the nitration of benzoic acid, are often inefficient for producing specific isomers like the 2,4-substituted pattern, as they predominantly yield the 3-nitro isomer. google.com Consequently, modern research focuses on developing regioselective and efficient synthetic strategies.
A common approach involves the oxidation of appropriately substituted toluene (B28343) derivatives. wikipedia.org For this compound, a plausible route would begin with the oxidation of 2-ethyl-4-nitrotoluene. Strong oxidizing agents are capable of converting the methyl group of toluene and its derivatives into a carboxylic acid. Another established pathway is the oxidation of substituted acetophenones. google.com This would involve the conversion of a precursor like 2-ethyl-4-nitroacetophenone to the desired benzoic acid.
Contemporary synthetic organic chemistry is continually seeking greener, more efficient methods. Recent advancements include the use of novel catalysts and reaction conditions to improve yield and selectivity. For instance, the esterification of 4-nitrobenzoic acid has been successfully carried out using natural zeolite catalysts, ultrasound, and microwave irradiation, offering environmentally friendly alternatives to traditional acid catalysis. scirp.org Such innovative approaches could be adapted for the synthesis of this compound and other derivatives. The development of one-pot or tandem reactions that minimize purification steps and solvent waste is also a key area of interest.
| Synthetic Strategy | Precursor Example | Key Reagents/Conditions | Primary Advantage | Reference |
| Oxidation of Alkylbenzenes | 4-Nitrotoluene | Strong oxidizing agents (e.g., KMnO4, Chromic Acid) | Utilizes readily available starting materials. | wikipedia.orgyoutube.com |
| Oxidation of Acetophenones | 4-Nitroacetophenone | Aqueous nitric acid, ammonium (B1175870) metavanadate | Can provide good yields for specific isomers. | google.com |
| Friedel-Crafts Alkylation/Acylation followed by Oxidation | Benzene (B151609) | CH3Cl/AlCl3, then nitration and oxidation | Builds the carbon skeleton from simple aromatics. | youtube.com |
| Catalytic Esterification & Hydrolysis | 4-Nitrobenzoic acid, Ethanol | Zeolite catalysts, Microwave/Ultrasound | Environmentally friendly, potentially higher efficiency. | scirp.org |
| Multi-step Regioselective Synthesis | Ethylbenzene | Sulfonation, nitration, desulfonation, oxidation | High degree of control over isomer formation. | youtube.com |
Exploiting New Reactivity Patterns and Functional Group Interconversions
The chemical behavior of this compound is dictated by its three functional groups, each offering distinct opportunities for transformation. The future of its chemistry lies in exploiting these sites to create a diverse range of derivatives.
The nitro group is a key functional handle. It is strongly electron-withdrawing, which increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. wikipedia.orgfiveable.me A primary interconversion is the reduction of the nitro group to an amine, yielding 2-ethyl-4-aminobenzoic acid. This transformation is fundamental, as aromatic amines are crucial building blocks for pharmaceuticals and dyes. fiveable.me Various reagents can achieve this, including metal-catalyzed hydrogenation or the use of reducing agents like indium/ammonium chloride. orgsyn.org
The carboxylic acid moiety can undergo a variety of reactions. Esterification is a common transformation, producing esters that may have different physical properties and biological activities. fengchengroup.com For example, ethyl 4-nitrobenzoate (B1230335) is an important intermediate in the synthesis of local anesthetics like procaine (B135) and benzocaine (B179285). scirp.orgguidechem.com The carboxylic acid can also be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of amides and other derivatives. ub.edu
The aromatic ring itself, activated by the nitro group, is susceptible to nucleophilic aromatic substitution reactions, a reactivity pattern that is less common for unsubstituted benzene rings. fiveable.me This allows for the introduction of other functional groups onto the ring, further expanding the molecular diversity that can be generated from this scaffold.
| Functional Group | Reaction Type | Product Type | Typical Reagents | Reference |
| Nitro Group (-NO2) | Reduction | Amine (-NH2) | H2/Pd/C, In/NH4Cl, Zn/Acid | fiveable.meorgsyn.orgresearchgate.net |
| Carboxylic Acid (-COOH) | Esterification | Ester (-COOR) | Alcohol, Acid Catalyst (e.g., H2SO4) or Zeolites | scirp.orgprepchem.com |
| Carboxylic Acid (-COOH) | Acid Chloride Formation | Acid Chloride (-COCl) | SOCl2, (COCl)2 | ub.edu |
| Carboxylic Acid (-COOH) | Amide Formation | Amide (-CONR2) | Amine, Coupling Agents (e.g., HATU) | acs.org |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted Benzene Ring | Nucleophiles (e.g., alkoxides, amines) | fiveable.me |
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a molecule is ever synthesized in a lab. For this compound, these methods hold significant promise for accelerating the discovery of new applications.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of properties. These include molecular geometry, electronic structure, and spectroscopic characteristics. rsc.org DFT studies on substituted benzoic acids have been used to analyze gas-phase acidity and the effects of intramolecular hydrogen bonding, providing deep insights into their chemical nature. rsc.orgnih.gov Such calculations could be applied to this compound to predict its acidity, reactivity hotspots, and to understand the electronic effects of its specific substitution pattern.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represent another powerful computational approach. nih.gov These statistical models correlate calculated molecular descriptors with experimental activities or properties. For instance, QSAR studies have successfully predicted the metabolic fate of substituted benzoic acids based on their physicochemical properties. nih.gov By applying these methods to this compound, researchers could predict its potential biological activity, toxicity, or material properties, guiding experimental efforts toward the most promising applications. Comparative Molecular Field Analysis (CoMFA) is another 3D-QSAR technique that has been used to predict the electronic effects of substituents on benzoic acids from their 3D structures. acs.org
| Computational Method | Application Area | Predicted Properties | Reference |
| Density Functional Theory (DFT) | Acidity & Reactivity Prediction | Gas-phase acidity (ΔG°acid), bond strengths, electronic distribution, intramolecular interactions. | rsc.orgnih.gov |
| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Biological Activity & Metabolism Prediction | Metabolic pathways (e.g., glycine (B1666218) conjugation), enzyme inhibition, toxicity. | nih.gov |
| Comparative Molecular Field Analysis (CoMFA) | Substituent Effect Analysis | Prediction of electronic effects (e.g., Hammett constants) based on 3D steric and electrostatic fields. | acs.org |
| Molecular Dynamics (MD) | Solvation & Association Studies | Self-association behavior in different solvents, formation of dimers or aggregates. | ucl.ac.uk |
Expanding Applications in Niche Chemical Fields and Interdisciplinary Research
While direct applications of this compound are not yet established, its structure makes it a valuable intermediate for several advanced chemical fields. The future prospects lie in its use as a building block for more complex molecules with tailored functions.
In medicinal chemistry, substituted benzoic acids are scaffolds for a wide range of therapeutic agents, including enzyme inhibitors and neuroprotective agents. nih.govnih.gov The derivative, 2-ethyl-4-aminobenzoic acid (obtained via reduction), could serve as a precursor for novel pharmaceuticals. The specific substitution pattern may offer unique binding interactions with biological targets that are different from more common isomers.
In materials science, benzoic acid derivatives are used in the synthesis of liquid crystals, polymers, and metal-organic frameworks (MOFs). The rigid structure of the benzene ring combined with the functional groups for polymerization or coordination makes this compound a candidate for developing new materials with specific thermal, optical, or electronic properties.
Furthermore, in the field of chemical biology, derivatives of this compound could be developed as molecular probes to study biological processes. By attaching fluorescent tags or reactive groups, these molecules could be used to investigate enzyme mechanisms or cellular pathways. Its potential use as a payload in antibody-drug conjugates (ADCs) after suitable modification represents another frontier, following the use of other substituted nitro-benzoic acids in similar advanced therapeutic modalities. acs.org The interdisciplinary nature of such research highlights the broad potential of this versatile chemical scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
